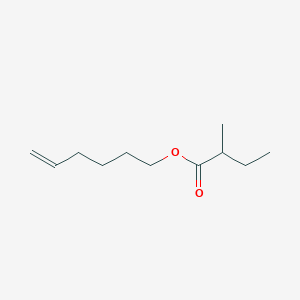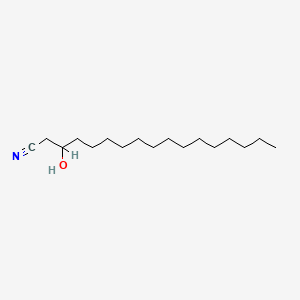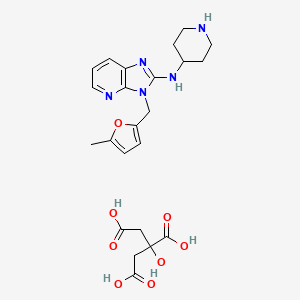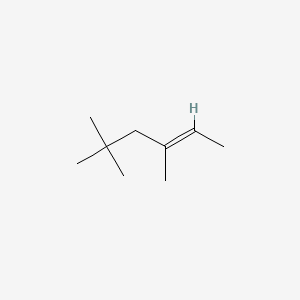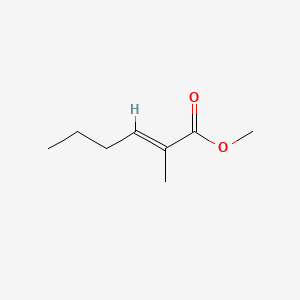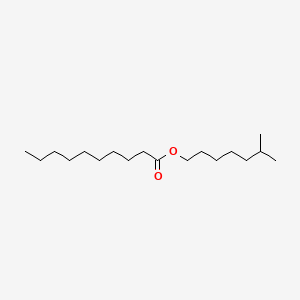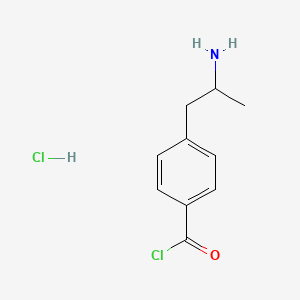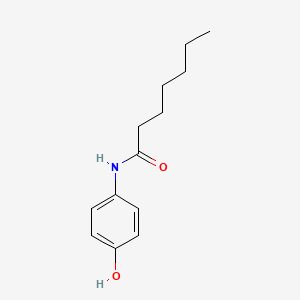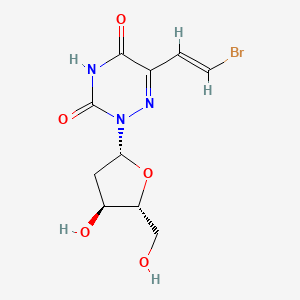
(E)-5-(2-Bromovinyl)-6-aza-2'-deoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine is a synthetic nucleoside analog. It is structurally related to thymidine but contains a bromovinyl group at the 5-position and an aza modification at the 6-position. This compound is of significant interest due to its potential antiviral properties and its role in biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine typically involves the following steps:
Starting Material: The synthesis begins with 2’-deoxyuridine.
Bromination: The 5-position of the uridine is brominated using a brominating agent such as N-bromosuccinimide (NBS).
Vinylation: The brominated intermediate is then subjected to a vinylation reaction using a suitable vinylating agent to introduce the 2-bromovinyl group.
Aza Modification: Finally, the 6-position is modified to introduce the aza group, completing the synthesis of (E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis, particularly under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the bromovinyl group or the aza moiety.
Applications De Recherche Scientifique
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine has several scientific research applications:
Antiviral Research: It is studied for its potential antiviral properties, particularly against herpesviruses.
Biochemical Studies: The compound is used as a tool in biochemical research to study nucleoside metabolism and DNA synthesis.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent for various viral infections.
Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of (E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the elongation of the viral DNA strand, thereby inhibiting viral replication. The bromovinyl group enhances its binding affinity to viral DNA polymerases, while the aza modification increases its stability and resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromovinyl-2’-deoxyuridine: Lacks the aza modification but has similar antiviral properties.
6-Aza-2’-deoxyuridine: Contains the aza modification but lacks the bromovinyl group.
Thymidine Analogs: Various thymidine analogs with different modifications at the 5-position.
Uniqueness
(E)-5-(2-Bromovinyl)-6-aza-2’-deoxyuridine is unique due to the combination of the bromovinyl group and the aza modification. This dual modification enhances its antiviral activity and stability compared to other similar compounds. The specific structural features contribute to its high affinity for viral DNA polymerases and its effectiveness as a chain terminator.
Propriétés
Numéro CAS |
97776-64-2 |
|---|---|
Formule moléculaire |
C10H12BrN3O5 |
Poids moléculaire |
334.12 g/mol |
Nom IUPAC |
6-[(E)-2-bromoethenyl]-2-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H12BrN3O5/c11-2-1-5-9(17)12-10(18)14(13-5)8-3-6(16)7(4-15)19-8/h1-2,6-8,15-16H,3-4H2,(H,12,17,18)/b2-1+/t6-,7+,8+/m0/s1 |
Clé InChI |
RNFMAGOTQSXOBA-SXSRJLBYSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C(=O)NC(=O)C(=N2)/C=C/Br)CO)O |
SMILES canonique |
C1C(C(OC1N2C(=O)NC(=O)C(=N2)C=CBr)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


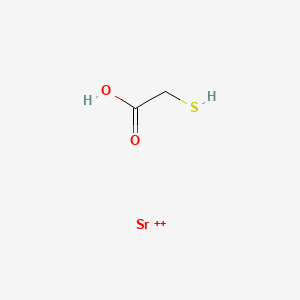
![3,6-Dimethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12646965.png)
